N,N',P,P-tetraphenylphosphinimidic amide
N,N',P,P-tetraphenylphosphinimidic amide
N,N',P,P-tetraphenylphosphinimidic amide is a phosphinamidine. It derives from a P,P-diphenylphosphinimidic amide.
Brand Name:
Vulcanchem
CAS No.:
17985-98-7
VCID:
VC21020819
InChI:
InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H
SMILES:
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C24H21N2P
Molecular Weight:
368.4 g/mol
N,N',P,P-tetraphenylphosphinimidic amide
CAS No.: 17985-98-7
Cat. No.: VC21020819
Molecular Formula: C24H21N2P
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N',P,P-tetraphenylphosphinimidic amide is a phosphinamidine. It derives from a P,P-diphenylphosphinimidic amide. |
|---|---|
| CAS No. | 17985-98-7 |
| Molecular Formula | C24H21N2P |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[diphenyl(phenylimino)-λ5-phosphanyl]aniline |
| Standard InChI | InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H |
| Standard InChI Key | WRDXCFNVTFJMDS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
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